Nilutamide-d6
Overview
Description
Nilutamide-d6, also known as Nilandron-d6, is the deuterium labeled version of Nilutamide . It is a non-steroidal anti-androgen agent used in the research of metastatic prostatic carcinoma . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Molecular Structure Analysis
The molecular formula of Nilutamide-d6 is C12H4D6F3N3O4 . It has a molecular weight of 323.26 . The crystal structures of its polymorphic forms have been elucidated by single-crystal X-ray diffraction .Chemical Reactions Analysis
The physicochemical properties and relative stability of the commercial Form I and newly obtained Form II of Nilutamide were comprehensively investigated by a variety of analytical methods (thermal analysis, solution calorimetry, solubility, and sublimation) . Form I and Form II were found to be monotropically related, with Form I being confirmed as the thermodynamically most stable solid phase .Physical And Chemical Properties Analysis
Nilutamide-d6 is a microcrystalline, white to practically white powder . It is freely soluble in ethyl acetate, acetone, chloroform, ethyl alcohol, dichloromethane, and methanol. It is slightly soluble in water .Scientific Research Applications
Cancer Research: Prostate Cancer Treatment
Nilutamide-d6: is used in cancer research, particularly in the study of prostate cancer. It serves as an internal standard for quantifying nilutamide, a non-steroidal antiandrogen used in combination with surgical castration for treating metastatic prostate cancer . The deuterium-labeled version allows for precise measurement in bioanalytical studies, aiding in the understanding of nilutamide’s pharmacokinetics and therapeutic effects .
Bioanalytical Studies: Internal Standard for Drug Monitoring
In bioanalytical assays, Nilutamide-d6 is employed as an internal standard to ensure the accuracy and consistency of measurements when analyzing the parent drug nilutamide in biological samples. This is crucial for monitoring drug levels in patients and for pharmacokinetic studies .
Drug Development: Synthesis and Mechanistic Studies
Nilutamide-d6: plays a role in drug development by providing a stable isotope-labeled compound that can be used to study the synthesis pathways and mechanisms of drug action. It helps in understanding the H/D exchange processes and can lead to the development of new drug derivatives .
Endocrinology: Hormone Therapy Research
In the field of endocrinology, Nilutamide-d6 is used to investigate the effects of hormone therapies, especially in conditions where androgen receptors are targeted, such as in the treatment of prostate cancer. It aids in the study of how nilutamide and similar antiandrogens interact with hormone levels and receptors .
Analytical Chemistry: Method Development
Nilutamide-d6: is utilized in the development of analytical methods, such as chromatography and mass spectrometry. It helps in creating accurate methods for the detection and quantification of nilutamide in various matrices, which is essential for quality control and ensuring the safety and efficacy of the drug .
Pharmacology: Understanding Drug Interactions
In pharmacological research, Nilutamide-d6 is instrumental in studying the interactions of nilutamide with other drugs and its metabolism. By using a labeled standard, researchers can better understand the drug’s behavior in the body, its side effects, and how it interacts with other medications .
Mechanism of Action
Target of Action
Nilutamide-d6, like its parent compound Nilutamide, is a nonsteroidal anti-androgen . Its primary target is the androgen receptor . Androgen receptors are proteins that bind to androgens, which are hormones that play a key role in male biological functions. These receptors are particularly important in the growth and development of both normal and malignant prostatic tissue .
Mode of Action
Nilutamide-d6 competes with androgens for the binding of androgen receptors . This competition results in Nilutamide-d6 blocking the action of androgens of adrenal and testicular origin that stimulate the growth of normal and malignant prostatic tissue . By doing so, it inhibits the effects of androgens like testosterone and dihydrotestosterone (DHT) in the body .
Biochemical Pathways
The primary biochemical pathway affected by Nilutamide-d6 is the androgen signaling pathway . By blocking the action of androgens, Nilutamide-d6 disrupts the normal functioning of this pathway, which is crucial for the growth and survival of prostate cancer cells .
Pharmacokinetics
The pharmacokinetics of Nilutamide-d6 are expected to be similar to those of Nilutamide. Nilutamide is known to have good bioavailability . It is metabolized in the liver via CYP2C19 and flavin-containing monooxygenase . The drug has a mean elimination half-life of approximately 56 hours . About 62% of the drug is excreted in the urine .
Result of Action
The molecular and cellular effects of Nilutamide-d6’s action primarily involve the inhibition of the growth of prostate cancer cells . By blocking the action of androgens, Nilutamide-d6 can slow the progression of prostate cancer and extend life in men with the disease .
Safety and Hazards
Nilutamide-d6 should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
Nilutamide-d6 is intended for research, analysis, and scientific education . It is used as an internal standard for the quantification of Nilutamide by GC- or LC-MS . The future directions of Nilutamide-d6 largely depend on the advancements in the field of prostate cancer research and the development of more effective antiandrogen agents .
properties
IUPAC Name |
3-[4-nitro-3-(trifluoromethyl)phenyl]-5,5-bis(trideuteriomethyl)imidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O4/c1-11(2)9(19)17(10(20)16-11)6-3-4-8(18(21)22)7(5-6)12(13,14)15/h3-5H,1-2H3,(H,16,20)/i1D3,2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXYUMMDTVBTOU-WFGJKAKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)C2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1(C(=O)N(C(=O)N1)C2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676068 | |
Record name | 5,5-Bis[(~2~H_3_)methyl]-3-[4-nitro-3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1189477-66-4 | |
Record name | 5,5-Bis[(~2~H_3_)methyl]-3-[4-nitro-3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the significance of synthesizing deuterium-labeled compounds like Nilutamide-d6 in pharmaceutical research?
A1: Stable, non-radioactive isotope-labeled compounds like Nilutamide-d6 are increasingly important in drug discovery and bioanalytical research []. These compounds, acting as internal standards, enable researchers to study the pharmacokinetic properties of their unlabeled counterparts with higher accuracy and sensitivity. Modern bioanalytical techniques leverage these labeled compounds to trace the presence and transformation of drugs within biological samples, yielding critical information about drug metabolism and distribution. This data is essential for making informed decisions during the drug development process.
Q2: What challenges did the researchers face in synthesizing deuterium-labeled [2H6]-Nilutamide, and how did they overcome them?
A2: The synthesis of [2H6]-Nilutamide presented some challenges due to potential hydrogen-deuterium (H/D) exchange during the Bucherer-Bergs hydantoin synthesis, a crucial step in creating the molecule []. The researchers carefully investigated the reaction mechanism and identified the source of the potential H/D exchange. This understanding allowed them to optimize reaction conditions and successfully synthesize [2H6]-Nilutamide and its precursor, [2H6]-dimethylhydantoin, with the high isotopic purity required for their use as internal standards in bioanalytical studies.
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